2-Keto tridecanoic acid

CAS No.:

Cat. No.: VC1808350

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24O3 |

|---|---|

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | 2-oxotridecanoic acid |

| Standard InChI | InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h2-11H2,1H3,(H,15,16) |

| Standard InChI Key | ICUSPHFFJKGZCW-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCC(=O)C(=O)O |

| Canonical SMILES | CCCCCCCCCCCC(=O)C(=O)O |

Introduction

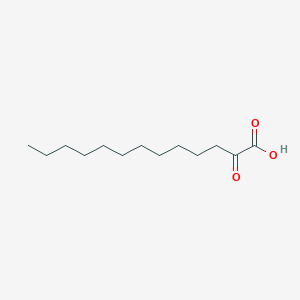

Chemical Identity and Structure

Molecular Composition and Basic Properties

2-Keto tridecanoic acid (also known as 2-oxotridecanoic acid) has the molecular formula C₁₃H₂₄O₃, with a molecular weight of 228.33 g/mol . The compound contains a 13-carbon chain with a ketone group at the second carbon position and a carboxylic acid group at the terminal position. This structural arrangement gives the molecule distinctive chemical and physical properties that differentiate it from other fatty acids of similar chain length.

Structural Representation and Chemical Notation

The structure of 2-keto tridecanoic acid can be represented using several standard chemical notations:

| Notation Type | Representation |

|---|---|

| SMILES | CCCCCCCCCCCC(=O)C(=O)O |

| InChI | InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h2-11H2,1H3,(H,15,16) |

| InChIKey | ICUSPHFFJKGZCW-UHFFFAOYSA-N |

These notations provide standardized ways to represent and identify the compound in chemical databases and literature .

Nomenclature and Alternative Identifiers

Synonyms and Alternative Names

2-Keto tridecanoic acid is known by several synonyms in scientific literature and chemical databases:

The variety of names reflects its cataloging across different chemical databases and research contexts.

Database Identifiers

The compound is registered in multiple chemical and biochemical databases with specific identifiers:

| Database | Identifier |

|---|---|

| PubChem CID | 5282989 |

| ChEBI ID | CHEBI:138492 |

| Lipid Maps ID | LMFA01060041 |

| Metabolomics Workbench ID | 1564 |

| Nikkaji Number | J206.138D |

| Wikidata | Q106039095 |

These identifiers facilitate cross-referencing across different chemical databases and research platforms.

Physical and Chemical Properties

Physical Characteristics

The physical properties of 2-keto tridecanoic acid influence its behavior in various environments and determine its potential applications:

| Property | Value |

|---|---|

| Molecular Weight | 228.33 g/mol |

| Exact Mass | 228.17254462 Da |

| XLogP3-AA (Calculated Partition Coefficient) | 4.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 11 |

The relatively high XLogP3-AA value of 4.8 indicates that 2-keto tridecanoic acid is lipophilic, suggesting good solubility in non-polar solvents and potential membrane permeability in biological systems.

Chemical Reactivity

The chemical reactivity of 2-keto tridecanoic acid is determined by its functional groups. The compound contains:

-

A carboxylic acid group (-COOH) at the terminal position, which can participate in acid-base reactions and esterification

-

A ketone group (C=O) at the second carbon position, which can undergo nucleophilic addition reactions

-

A long hydrocarbon chain, which contributes to its lipophilic nature

These structural features enable the compound to participate in various chemical reactions and interact with biological molecules in complex systems .

Relationship to Other Fatty Acids

Comparison with Tridecanoic Acid

2-Keto tridecanoic acid is structurally related to tridecanoic acid (C13:0), differing by the presence of a ketone group at the second carbon position. Tridecanoic acid, listed in the LipidBank database, has distinct physical properties:

| Property | Tridecanoic Acid (C13:0) |

|---|---|

| Melting Point | 41.5°C |

| Boiling Point | 236°C at 100 mm Hg |

| Density | 0.8458 |

| Refractive Index | 1.4286 at 60°C |

Biological Significance

Metabolic Pathways and Intermediates

2-Keto tridecanoic acid likely plays a role in fatty acid metabolism as an intermediate or product. The ketone group at the second carbon position suggests it may be involved in:

-

β-oxidation pathways of fatty acids

-

Cytochrome P450-mediated oxidation processes

-

Specialized metabolic conversions of long-chain fatty acids

While direct evidence for its specific metabolic roles is limited in the provided search results, its structure suggests potential involvement in these pathways .

Analytical Considerations

Detection and Quantification Methods

The analysis of 2-keto tridecanoic acid in biological samples typically involves:

-

Chromatographic separation techniques (GC, HPLC)

-

Mass spectrometry for identification and quantification

-

Spectroscopic methods for structural characterization

These analytical approaches enable researchers to detect and measure 2-keto tridecanoic acid in complex biological matrices, facilitating studies of its metabolism and biological roles.

Spectral Characteristics

The spectral properties of 2-keto tridecanoic acid can be used for its identification and characterization:

-

Infrared spectroscopy reveals characteristic absorption bands for the ketone (approximately 1715 cm⁻¹) and carboxylic acid (approximately 1700-1725 cm⁻¹ for C=O stretching) groups

-

NMR spectroscopy provides information about the chemical environment of hydrogen and carbon atoms

-

Mass spectrometry yields characteristic fragmentation patterns that can be used for identification

Research Applications and Future Directions

Current Research Status

Research on 2-keto tridecanoic acid appears to be in developmental stages, with the compound primarily cataloged in chemical databases. Its identification as a long-chain fatty acid with a ketone modification suggests potential research interest in:

-

Metabolomics studies investigating fatty acid derivatives

-

Research on fatty acid oxidation pathways

-

Investigations of specialized lipid mediators in biological systems

Future Research Directions

Several promising research directions for 2-keto tridecanoic acid include:

-

Elucidation of its specific roles in fatty acid metabolism

-

Investigation of its potential as a biomarker for metabolic conditions

-

Exploration of its interactions with enzymes involved in lipid metabolism

-

Development of synthetic pathways for its production for research purposes

These research directions could expand our understanding of this compound's biological significance and potential applications in biomedicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume